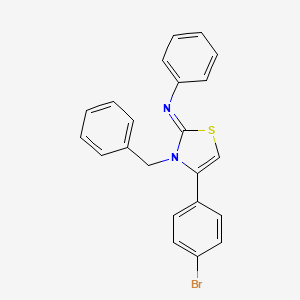

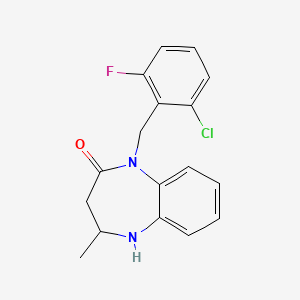

![molecular formula C23H22N4O3 B2754866 3,4-diethoxy-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide CAS No. 863020-17-1](/img/structure/B2754866.png)

3,4-diethoxy-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3,4-diethoxy-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide”, commonly known as DIPLAQIM, is an organic compound that has been the subject of extensive scientific research in recent years. It belongs to the class of imidazo[1,2-a]pyrimidines, which are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .

Synthesis Analysis

Imidazo[1,2-a]pyrimidines are synthesized through different chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, aza-Michael–Mannich reaction, chiral compounds synthesis etc . The synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature .Molecular Structure Analysis

The molecular weight of “this compound” is 402.454. The optimized molecular structure and its molecular orbital [highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO)] were obtained by the b3lyp/6–31G method .Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidines have been synthesized through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

- Synthesis and Biological Activity in Antiulcer Agents : Imidazo[1,2-a]pyridines, related to 3,4-diethoxy-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide, have been synthesized and studied for their potential as antiulcer agents. These compounds showed significant cytoprotective properties in models of ethanol and hydrochloric acid-induced ulcers (Starrett et al., 1989).

Synthesis of Novel Derivatives

- Synthesis of Novel Benzodifuranyl, Triazines, Oxadiazepines, and Thiazolopyrimidines : Compounds structurally related to this compound have been synthesized. These include benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, which were evaluated for their anti-inflammatory and analgesic properties, showing significant inhibitory activity (Abu‐Hashem et al., 2020).

Antibacterial Activity

- Antibacterial Activity of Novel Derivatives : New derivatives, including (1H-benzo[d]imidazole-2-yl)-6-(diethylamino)-3H-one-xanthene, phenoxazine, and oxazine, have been synthesized. These compounds displayed antibacterial activity against various strains such as Escherichia coli and Staphylococcus aureus (Patil et al., 2015).

Synthesis of Heterocycles

- Synthesis of Heterocycles via Addition–Elimination Reactions : The addition–elimination reactions of 4- and 5-aminoimidazoles, related to this compound, have been studied for the synthesis of novel heterocyclic systems. These reactions led to the formation of N-adducts, useful intermediates for further synthetic transformations (Al-Shaar et al., 1992).

Synthesis for Peripheral Benzodiazepine Receptor Study

- Synthesis for Peripheral Benzodiazepine Receptor Study : Synthesis of fluoroethoxy and fluoropropoxy substituted compounds, structurally related to this compound, has been conducted for the study of the peripheral benzodiazepine receptor using positron emission tomography. These compounds showed high in vitro affinity and selectivity for the peripheral benzodiazepine receptors (Fookes et al., 2008).

Mecanismo De Acción

Target of Action

The primary targets of 3,4-diethoxy-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide are the Discoidin Domain Receptors 1 and 2 (DDR1 and DDR2) . These receptors are non-integrin collagen-receptor kinases involved in the regulation of cellular morphogenesis, differentiation, adhesion, migration, invasion, and proliferation . They are also critical mediators of inflammatory-cytokine secretion .

Mode of Action

The compound tightly binds to DDR1 and DDR2 proteins with Kd values of 7.9 and 8.0 nM, respectively . It potently inhibits the kinases with IC50 values of 9.4 and 20.4 nM, respectively . This inhibition was validated by Western-blotting analysis in primary human lung fibroblasts .

Result of Action

The compound dose-dependently inhibits lipopolysaccharide (LPS)-induced interleukin 6 (IL-6) release in vitro . It also exhibits promising in vivo anti-inflammatory effects in an LPS-induced-acute-lung-injury (ALI) mouse model . These results suggest that the compound has potential as an anti-inflammatory drug.

Propiedades

IUPAC Name |

3,4-diethoxy-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O3/c1-3-29-20-10-9-17(14-21(20)30-4-2)22(28)25-18-8-5-7-16(13-18)19-15-27-12-6-11-24-23(27)26-19/h5-15H,3-4H2,1-2H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMGQAHBMBLTEEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CC=NC4=N3)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

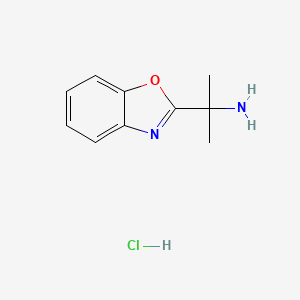

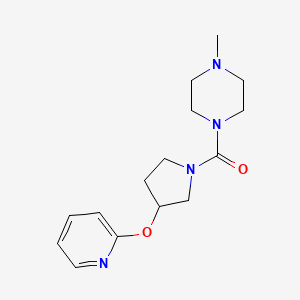

![N-benzyl-N-(4-methylbenzo[d]thiazol-2-yl)butyramide](/img/structure/B2754786.png)

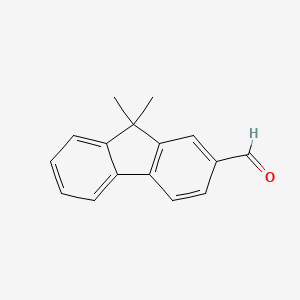

![{Bicyclo[3.1.0]hexan-3-yl}methanethiol](/img/structure/B2754787.png)

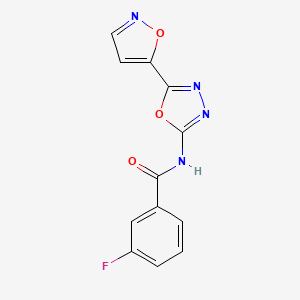

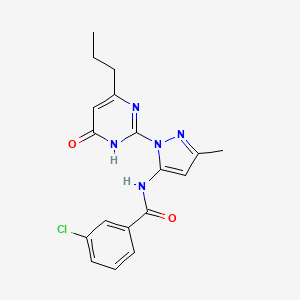

![3-(2-morpholino-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one](/img/structure/B2754789.png)

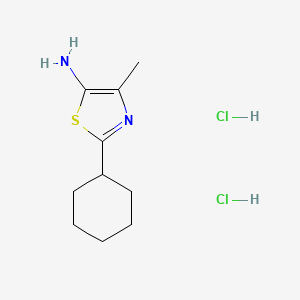

![2-Cyclobutyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine;dihydrochloride](/img/structure/B2754790.png)

![2-chloro-N-{4-[(difluoromethyl)sulfanyl]phenyl}propanamide](/img/structure/B2754793.png)

![3-Methyl-5-methylsulfanyl-N-[2-(prop-2-enoylamino)ethyl]furan-2-carboxamide](/img/structure/B2754806.png)